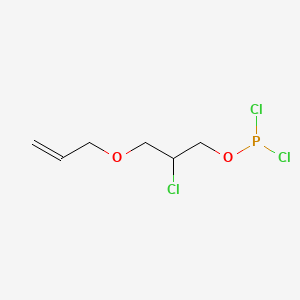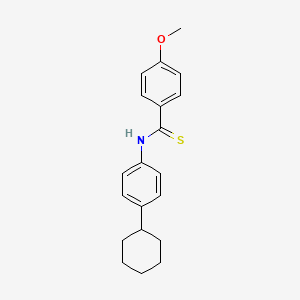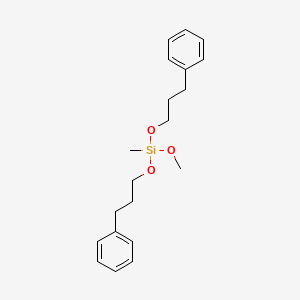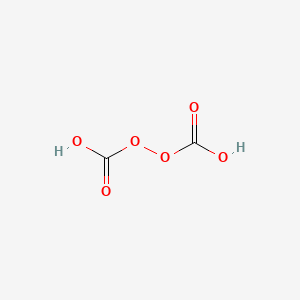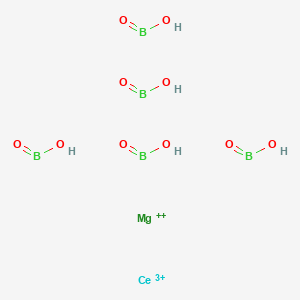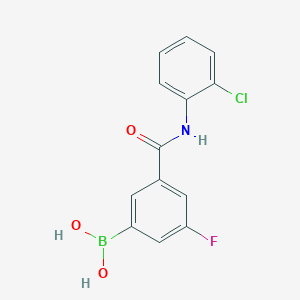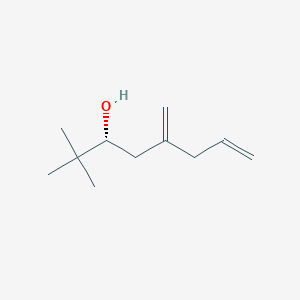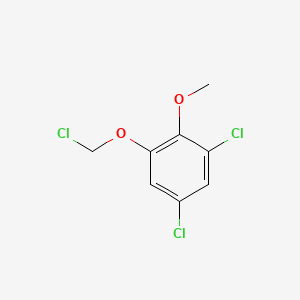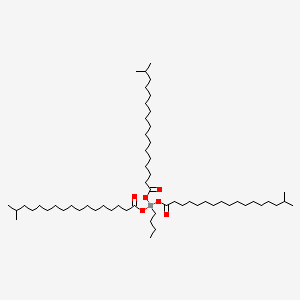
(7E)-cyclohexadec-7-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7E)-Cyclohexadec-7-en-1-one is an organic compound with the molecular formula C16H28O It is a member of the cycloalkene family, characterized by a cyclohexadecane ring with a double bond at the 7th position and a ketone functional group at the 1st position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (7E)-cyclohexadec-7-en-1-one typically involves the cyclization of long-chain alkenes. One common method is the ring-closing metathesis (RCM) reaction, which uses a catalyst such as Grubbs’ catalyst to facilitate the formation of the cyclohexadecane ring. The reaction conditions often include an inert atmosphere (e.g., nitrogen or argon) and a solvent like dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: (7E)-Cyclohexadec-7-en-1-one can undergo various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ketone can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The double bond in the cyclohexadecane ring can participate in electrophilic addition reactions, such as halogenation or hydrohalogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in carbon tetrachloride (CCl4).
Major Products:
Oxidation: Cyclohexadecane-1,7-dione.
Reduction: (7E)-Cyclohexadec-7-en-1-ol.
Substitution: 7-Bromo-cyclohexadec-7-en-1-one.
Applications De Recherche Scientifique
(7E)-Cyclohexadec-7-en-1-one has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying cycloalkene chemistry.
Biology: The compound’s structure makes it a candidate for studying membrane interactions and lipid metabolism.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for its interactions with biological membranes.
Industry: It is used in the production of fragrances and as an intermediate in the synthesis of fine chemicals.
Mécanisme D'action
The mechanism by which (7E)-cyclohexadec-7-en-1-one exerts its effects is primarily through its interactions with biological membranes. The compound’s hydrophobic cyclohexadecane ring allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and membrane protein function.
Comparaison Avec Des Composés Similaires
Cyclohexadecane: Lacks the double bond and ketone group, making it less reactive.
Cyclohexadec-7-en-1-ol: Similar structure but with an alcohol group instead of a ketone.
Cyclohexadec-7-en-1,7-dione: Contains an additional ketone group, making it more susceptible to further chemical reactions.
Uniqueness: (7E)-Cyclohexadec-7-en-1-one is unique due to its combination of a cyclohexadecane ring, a double bond, and a ketone functional group. This combination provides a balance of hydrophobicity and reactivity, making it versatile for various applications in research and industry.
Propriétés
Numéro CAS |
2550-59-6 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
(7E)-cyclohexadec-7-en-1-one |
InChI |
InChI=1S/C16H28O/c17-16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-16/h2,4H,1,3,5-15H2/b4-2+ |
Clé InChI |
CMFUATSDNFKABN-DUXPYHPUSA-N |
SMILES isomérique |
C1CCCCC(=O)CCCCC/C=C/CCC1 |
SMILES canonique |
C1CCCCC(=O)CCCCCC=CCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


